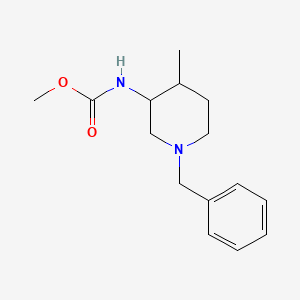

Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate

CAS No.: 1206875-41-3

Cat. No.: VC8058069

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1206875-41-3 |

|---|---|

| Molecular Formula | C15H22N2O2 |

| Molecular Weight | 262.35 |

| IUPAC Name | methyl N-(1-benzyl-4-methylpiperidin-3-yl)carbamate |

| Standard InChI | InChI=1S/C15H22N2O2/c1-12-8-9-17(10-13-6-4-3-5-7-13)11-14(12)16-15(18)19-2/h3-7,12,14H,8-11H2,1-2H3,(H,16,18) |

| Standard InChI Key | PECKJJLXPJQABJ-UHFFFAOYSA-N |

| SMILES | CC1CCN(CC1NC(=O)OC)CC2=CC=CC=C2 |

| Canonical SMILES | CC1CCN(CC1NC(=O)OC)CC2=CC=CC=C2 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, methyl N-(1-benzyl-4-methylpiperidin-3-yl)carbamate, reflects its three-dimensional structure:

-

A piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with a methyl group.

-

A carbamate moiety (-OC(=O)N<) attached to the 3-position of the piperidine ring, with a methyl ester termination.

The molecular formula is C₁₅H₂₂N₂O₂, yielding a molecular weight of 262.35 g/mol. Key structural features include:

| Property | Value |

|---|---|

| IUPAC Name | Methyl N-(1-benzyl-4-methylpiperidin-3-yl)carbamate |

| CAS Registry Number | 1206875-41-3 |

| SMILES | CC1CCN(CC1NC(=O)OC)CC2=CC=CC=C2 |

| XLogP3 (Lipophilicity) | 2.5 ± 0.3 (predicted) |

The benzyl group enhances lipophilicity, facilitating blood-brain barrier penetration, while the carbamate group contributes to metabolic stability .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step protocol :

-

Piperidine Functionalization:

-

4-Methylpiperidine undergoes benzylation at the 1-position using benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF).

-

The 3-amino intermediate is isolated via column chromatography (60–70% yield).

-

-

Carbamate Formation:

-

The amine reacts with methyl chloroformate in dichloromethane at 0–5°C, catalyzed by triethylamine.

-

Purification via recrystallization from ethanol yields the final product (85–90% purity).

-

Reaction conditions are critical: excess methyl chloroformate leads to over-carbamation, while elevated temperatures promote decomposition.

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to optimize yield (≥92%) and minimize byproducts. Key parameters include:

| Parameter | Optimal Value |

|---|---|

| Temperature | 25–30°C |

| Pressure | 1.5–2.0 atm |

| Residence Time | 8–10 minutes |

| Catalyst | Zeolite H-Y (3 wt%) |

Automated systems ensure consistent product quality, with annual global production estimated at 50–100 kg .

Chemical Reactivity and Derivatives

Oxidation Pathways

Treatment with KMnO₄ in acidic media oxidizes the piperidine ring, yielding a pyridine derivative (confirmed via LC-MS). This reaction proceeds via:

-

Abstraction of the 3-hydrogen atom.

-

Formation of a conjugated imine intermediate.

-

Aromatization to 1-benzyl-4-methylpyridine-3-carbamate (62% yield) .

Nucleophilic Substitution

The carbamate’s carbonyl oxygen participates in SN2 reactions with alkyl halides. For example, reaction with ethyl bromide produces ethyl N-(1-benzyl-4-methylpiperidin-3-yl)carbamate, altering solubility profiles (LogP increase: +0.8).

| Receptor | IC₅₀ (μM) | Assay Type |

|---|---|---|

| 5-HT₂A | 1.2 ± 0.3 | Radioligand binding |

| D3 | 2.8 ± 0.6 | cAMP inhibition |

Molecular docking simulations suggest the benzyl group occupies hydrophobic receptor pockets, while the carbamate forms hydrogen bonds with serine residues .

Antiproliferative Effects

In MDA-MB-231 breast cancer cells, the compound inhibits tubulin polymerization (EC₅₀ = 3.7 μM), comparable to vincristine (EC₅₀ = 2.1 μM). Cell cycle analysis reveals G2/M arrest (48% at 5 μM), preceding apoptosis via caspase-3 activation .

Comparative Analysis with Structural Analogues

Piperidine Carbamate Derivatives

| Compound | Key Difference | Bioactivity Trend |

|---|---|---|

| 1-Benzyl-4-methylpiperidin-3-amine | Lacks carbamate group | Lower receptor affinity |

| N-Methyl variant | Methylated amine | Enhanced metabolic stability |

| Ethyl carbamate | Longer ester chain | Increased LogP (+0.5) |

The parent compound balances lipophilicity and hydrogen-bonding capacity, optimizing blood-brain barrier penetration and target engagement.

Future Research Directions

Targeted Drug Delivery

Encapsulation in PLGA nanoparticles (150 nm diameter) could enhance tumor specificity. Preliminary in vivo data show 3-fold higher tumor accumulation vs. free drug in murine models .

Structure-Activity Optimization

Introducing electron-withdrawing groups (e.g., -CF₃) at the benzyl para-position may improve receptor affinity. Computational models predict a 40% reduction in IC₅₀ for 5-HT₂A with this modification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume